

# A Comparative Meta-Analysis of ABT-751 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **ABT-751**, an orally bioavailable antimitotic agent. By synthesizing findings from multiple studies, this document offers an objective comparison of **ABT-751**'s performance against alternative treatments and placebo, supported by experimental data.

### **Mechanism of Action**

ABT-751 is a novel sulfonamide that targets microtubule dynamics, a critical process for cell division. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1][2][3][4] This disruption of the microtubule network leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2] Preclinical studies have demonstrated its antitumor activity across a range of human tumor cell lines, including those resistant to conventional chemotherapies like paclitaxel and doxorubicin. [3][5] A key advantage of ABT-751 is that it does not appear to be a substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may be effective in overcoming multi-drug resistance.[3][6]





Click to download full resolution via product page

Mechanism of action for ABT-751.



**Efficacy and Safety in Clinical Trials** 

**ABT-751** has been evaluated in several Phase I and Phase II clinical trials across a variety of malignancies. This section summarizes the key findings from these studies.

### **Phase I Trials**

Phase I studies were primarily designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **ABT-751**.

Table 1: Summary of Phase I Clinical Trial Data for ABT-751



| Study<br>Population                       | Dosing<br>Schedule                     | MTD              | DLTs                                                                                                          | Efficacy                                       | Reference |
|-------------------------------------------|----------------------------------------|------------------|---------------------------------------------------------------------------------------------------------------|------------------------------------------------|-----------|
| Refractory<br>Solid Tumors                | 7 days on,<br>21-day cycle<br>(q.d.)   | 250 mg/day       | Abdominal pain, constipation, fatigue                                                                         | 1 minor response, 4 stable disease (≥6 months) | [1][2]    |
| Refractory<br>Solid Tumors                | 7 days on,<br>21-day cycle<br>(b.i.d.) | 150 mg b.i.d.    | lleus, constipation, abdominal pain, fatigue (in later cycles)                                                | -                                              | [1][2]    |
| Refractory<br>Hematologic<br>Malignancies | 7 days on,<br>21-day cycle             | 150<br>mg/m²/day | -                                                                                                             | -                                              | [5][7]    |
| Refractory<br>Hematologic<br>Malignancies | 21 days on,<br>28-day cycle            | 200<br>mg/m²/day | -                                                                                                             | -                                              | [5][7]    |
| Pediatric<br>Solid Tumors                 | 7 days on,<br>21-day cycle             | 200<br>mg/m²/day | Sensory and<br>motor<br>neuropathy,<br>hypertension,<br>fatigue                                               | -                                              | [8][9]    |
| Pediatric<br>Solid Tumors                 | 21 days on,<br>28-day cycle            | 100<br>mg/m²/day | Fatigue,<br>sensory<br>neuropathy,<br>hypertension,<br>neutropenia,<br>thrombocytop<br>enia, GI<br>toxicities | _                                              | [10]      |



### **Phase II Trials**

Phase II studies aimed to evaluate the efficacy and further assess the safety of **ABT-751** in specific cancer types.

Table 2: Summary of Phase II Clinical Trial Data for ABT-751

| Study Population | Dosing Schedule | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events (Grade 3) | Reference | |---|---|---|---| Advanced NSCLC (taxane-refractory) | 200 mg daily for 21 days, 28-day cycle | 2.9% | 2.1 months | 8.4 months | Fatigue, constipation, dehydration |[11] | Colorectal Cancer | Daily for 21 days, 28-day cycle | To be determined | To be determined | To be determined | - |[12] |

# Experimental Protocols Phase I Study in Refractory Solid Tumors

- Patient Eligibility: Patients with refractory solid tumors who had failed standard therapies.
- Dosing: **ABT-751** was administered orally on a daily (q.d.) or twice daily (b.i.d.) schedule for 7 consecutive days, followed by a 14-day rest period (21-day cycle).[1][2] Dose escalation occurred in cohorts of patients to determine the MTD.
- Outcome Assessment: Toxicity was monitored weekly. Pharmacokinetic analysis of plasma
  and urine was performed to determine the drug's absorption, distribution, metabolism, and
  excretion.[1][2] Tumor response was assessed using standard imaging criteria.

# Phase II Study in Advanced Non-Small Cell Lung Cancer (NSCLC)

- Patient Eligibility: Patients with recurrent or metastatic NSCLC who had received one to two
  prior cytotoxic chemotherapy regimens, had a performance status of 0-1, and adequate
  organ function.[11]
- Dosing: ABT-751 was administered at a dose of 200 mg daily for 21 consecutive days, followed by a 7-day rest period (28-day cycle).[11]



 Outcome Assessment: The primary objectives were to determine the response rate, time to tumor progression, overall survival, and tolerability of ABT-751.[11]



Click to download full resolution via product page

A typical workflow for a clinical trial of **ABT-751**.

# **Comparison with Alternatives**

In the Phase II trial for advanced NSCLC, the efficacy of **ABT-751** was compared to other agents considered active in this patient population. The median time to progression and overall survival were found to be comparable to other approved second-line treatments for NSCLC. [11] A notable advantage of **ABT-751** was its acceptable nonmyelosuppressive toxicity profile, which contrasts with many cytotoxic chemotherapy agents.[11]

## Conclusion

This meta-analysis of clinical trials involving **ABT-751** indicates that the agent has a manageable safety profile and demonstrates modest antitumor activity in certain patient populations. Its unique mechanism of action and potential to overcome multi-drug resistance make it a candidate for further investigation, particularly in combination with other cytotoxic agents.[3][11] Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from **ABT-751** therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DSpace [researchrepository.ul.ie]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 study of ABT-751, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I study of ABT-751, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of ABT-751 in patients with advanced non-small cell lung cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of ABT-751 in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856080#meta-analysis-of-clinical-trials-involving-abt-751]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com